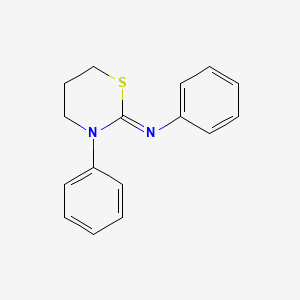
N,3-diphenyl-1,3-thiazinan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-diphenyl-1,3-thiazinan-2-imine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N,3-diphenyl-1,3-thiazinan-2-imine and its derivatives have shown significant biological activities that make them promising candidates in drug development.
Antimicrobial Activity
Thiazine derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit activity against various strains of bacteria and fungi. For instance, thiazines have been evaluated for their efficacy against Gram-positive bacteria like Streptococcus aureus and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| 4-(2-hydroxy-3,5-dichlorophenyl)-6-(ethyl)-2-iminophenyl-3-phenyl-1,3-thiazine | Antimicrobial | Various strains |
Antitumor Activity
Research has indicated that thiazine derivatives possess antitumor properties. For example, studies highlight their potential in targeting cancer cells through various mechanisms of action, including the inhibition of cell proliferation and induction of apoptosis .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation .
Synthetic Applications
Thiazines are widely utilized as intermediates in organic synthesis due to their versatile reactivity.
Reaction Intermediates
This compound serves as a critical intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in diverse chemical reactions such as nucleophilic substitutions and cyclizations .
Catalytic Applications
The compound can be used in catalytic processes to facilitate the formation of other complex molecules. For instance, it has been employed in the synthesis of thiazolidinones and other heterocyclic compounds that exhibit biological activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazine derivatives demonstrated that modifications at the N and C positions significantly enhanced antimicrobial activity against resistant bacterial strains. This compound was among the compounds tested and showed promising results against E. coli .
Case Study 2: Antitumor Screening
In a preclinical study assessing the antitumor potential of various thiazine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .
Propiedades
Fórmula molecular |
C16H16N2S |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
N,3-diphenyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C16H16N2S/c1-3-8-14(9-4-1)17-16-18(12-7-13-19-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
CEVKXJCXJUVSPW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=NC2=CC=CC=C2)SC1)C3=CC=CC=C3 |
Sinónimos |
2-anilino-3-phenyl-1,3-thiazine CK 101A CK-101A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















